![molecular formula C12H16N2O4S B2735200 N-(1-(furan-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1210496-78-8](/img/structure/B2735200.png)
N-(1-(furan-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
The compound “N-(1-(furan-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, an isoxazole ring, and a sulfonamide group. Furan is a heterocyclic compound with a 5-membered aromatic ring and one oxygen atom. Isoxazole is a similar 5-membered ring but contains one nitrogen atom and one oxygen atom. Sulfonamides are a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and isoxazole) likely contributes to the compound’s stability, and the polar nature of the sulfonamide group could impact its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could affect its boiling and melting points, and the polar sulfonamide group could influence its solubility in different solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(7-11-5-4-6-17-11)14-19(15,16)12-9(2)13-18-10(12)3/h4-6,8,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDSFOPUOPLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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